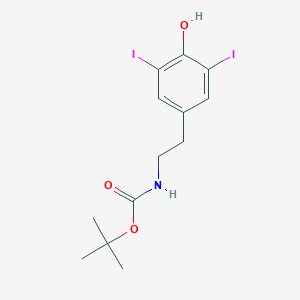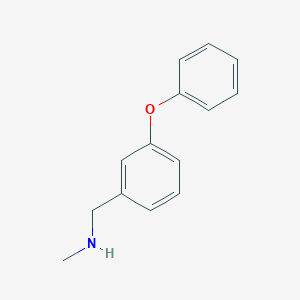
Bis(di-n-butyl(4-aminosalicylate)tin)oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(di-n-butyl(4-aminosalicylate)tin)oxide, also known as DBASO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBASO is a tin-based compound that has been synthesized using different methods.
作用机制
The mechanism of action of Bis(di-n-butyl(4-aminosalicylate)tin)oxide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has also been shown to inhibit the activity of proteasomes, which are proteins involved in the degradation of damaged or misfolded proteins.
生化和生理效应
Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that Bis(di-n-butyl(4-aminosalicylate)tin)oxide can induce apoptosis, which is programmed cell death, in cancer cells. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In vivo studies have shown that Bis(di-n-butyl(4-aminosalicylate)tin)oxide can reduce the growth of tumors in mice.
实验室实验的优点和局限性
One of the advantages of using Bis(di-n-butyl(4-aminosalicylate)tin)oxide in lab experiments is its high purity, which allows for accurate and reproducible results. Bis(di-n-butyl(4-aminosalicylate)tin)oxide is also stable under normal laboratory conditions, which makes it easy to handle. One of the limitations of using Bis(di-n-butyl(4-aminosalicylate)tin)oxide in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
未来方向
There are several future directions for the study of Bis(di-n-butyl(4-aminosalicylate)tin)oxide. One direction is to further investigate its anticancer properties and its potential as a chemotherapeutic agent. Another direction is to study its potential as an anti-inflammatory agent and its use in treating inflammatory diseases. In agriculture, future studies could focus on the development of Bis(di-n-butyl(4-aminosalicylate)tin)oxide-based fungicides that are environmentally friendly. In environmental science, future studies could focus on the use of Bis(di-n-butyl(4-aminosalicylate)tin)oxide in the remediation of contaminated soil and water.
Conclusion:
In conclusion, Bis(di-n-butyl(4-aminosalicylate)tin)oxide is a tin-based compound that has potential applications in various fields such as medicine, agriculture, and environmental science. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been synthesized using different methods, and its purity is determined using spectroscopic techniques. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has shown promising results in inhibiting the growth of cancer cells, controlling plant diseases, and removing heavy metals from contaminated soil and water. Further studies are needed to fully understand its mechanism of action and to explore its potential applications.
合成方法
The synthesis of Bis(di-n-butyl(4-aminosalicylate)tin)oxide involves the reaction of tin(IV) oxide with di-n-butylamine and 4-aminosalicylic acid. The reaction is carried out in the presence of a solvent such as ethanol, and the product is purified using various techniques such as recrystallization and column chromatography. The purity of the final product is determined using spectroscopic techniques such as NMR and IR.
科学研究应用
Bis(di-n-butyl(4-aminosalicylate)tin)oxide has shown potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been studied for its anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has also been studied for its anti-inflammatory properties and has shown potential in treating inflammatory bowel disease. In agriculture, Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been studied for its fungicidal properties and has shown potential in controlling plant diseases. In environmental science, Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been studied for its ability to remove heavy metals from contaminated soil and water.
属性
CAS 编号 |
142785-14-6 |
|---|---|
产品名称 |
Bis(di-n-butyl(4-aminosalicylate)tin)oxide |
分子式 |
C60H96N4O14Sn4 |
分子量 |
1572.3 g/mol |
IUPAC 名称 |
5-amino-2-carboxyphenolate;butane;oxygen(2-);tin(4+) |
InChI |
InChI=1S/4C7H7NO3.8C4H9.2O.4Sn/c4*8-4-1-2-5(7(10)11)6(9)3-4;8*1-3-4-2;;;;;;/h4*1-3,9H,8H2,(H,10,11);8*1,3-4H2,2H3;;;;;;/q;;;;8*-1;2*-2;4*+4/p-4 |
InChI 键 |
VMMMTEQKFGICFB-UHFFFAOYSA-J |
手性 SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].[O-2].[O-2].[Sn+4].[Sn+4].[Sn+4].[Sn+4] |
SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.[O-2].[O-2].[Sn+4].[Sn+4].[Sn+4].[Sn+4] |
规范 SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].[O-2].[O-2].[Sn+4].[Sn+4].[Sn+4].[Sn+4] |
同义词 |
bis(di-n-butyl(4-aminosalicylate)tin)oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



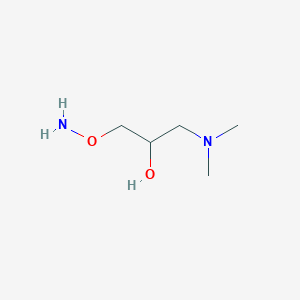
![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol](/img/structure/B140144.png)
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B140145.png)
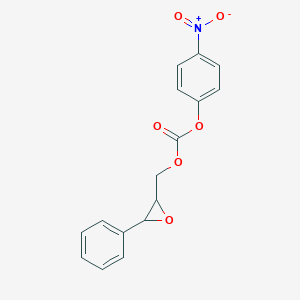
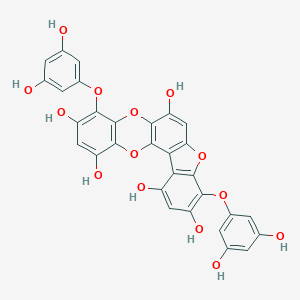
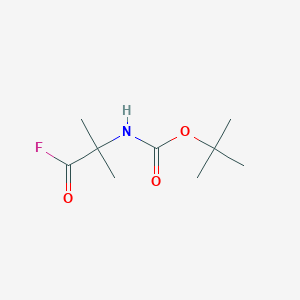
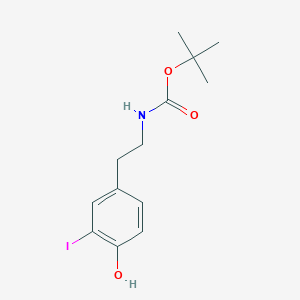
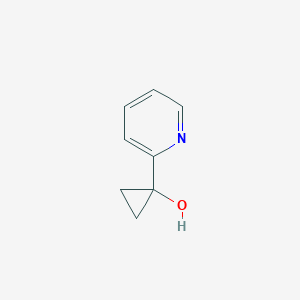
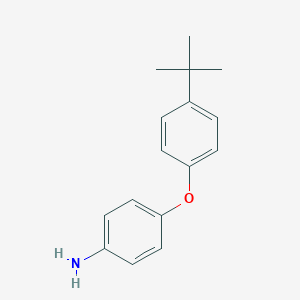
![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)
